molecular formula C30H28Cl2FN5O3 B10818779 Epertinib hydrochloride

Epertinib hydrochloride

Cat. No.: B10818779
M. Wt: 596.5 g/mol
InChI Key: NVWJPQQXBPWOOA-LXRXPHKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epertinib hydrochloride is a potent, orally active, reversible, and selective tyrosine kinase inhibitor. It targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4) with IC50 values of 1.48 nM, 7.15 nM, and 2.49 nM, respectively . This compound exhibits significant antitumor activity and is primarily used in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epertinib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Specific synthetic routes and detailed reaction conditions are proprietary and often not disclosed in public literature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions: Epertinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Epertinib hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

    Lapatinib: Another dual EGFR/HER2 inhibitor with similar antitumor activity.

    Osimertinib: A selective EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Afatinib: An irreversible inhibitor of EGFR, HER2, and HER4.

Uniqueness of Epertinib Hydrochloride: this compound stands out due to its reversible inhibition mechanism and its potent activity against multiple receptors (EGFR, HER2, and HER4) with low IC50 values . This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H28Cl2FN5O3

Molecular Weight

596.5 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27-;/t24-;/m1./s1

InChI Key

NVWJPQQXBPWOOA-LXRXPHKSSA-N

Isomeric SMILES

CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl

Origin of Product

United States

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